molecular formula C12H16O B7942659 1-(3-Ethylphenyl)butan-1-one

1-(3-Ethylphenyl)butan-1-one

Cat. No.: B7942659
M. Wt: 176.25 g/mol
InChI Key: YHNQQLSNTMYFJO-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O It is a ketone that features a butanone backbone with an ethylphenyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

    Oxidation: 3-Ethylbenzoic acid.

    Reduction: 1-(3-Ethylphenyl)butanol.

    Substitution: 3-Ethyl-4-nitrophenylbutan-1-one, 3-Ethyl-4-sulfonylphenylbutan-1-one, etc.

Scientific Research Applications

1-(3-Ethylphenyl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

1-(3-Ethylphenyl)butan-1-one can be compared with other similar compounds such as:

    1-(4-Ethylphenyl)butan-1-one: Similar structure but with the ethyl group at the fourth position.

    1-(3-Methylphenyl)butan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Propylphenyl)butan-1-one: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and properties compared to its analogs

Properties

IUPAC Name

1-(3-ethylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-6-12(13)11-8-5-7-10(4-2)9-11/h5,7-9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNQQLSNTMYFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC(=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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